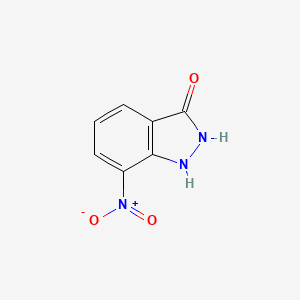

7-Nitro-1,2-dihydroindazol-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-7-4-2-1-3-5(10(12)13)6(4)8-9-7/h1-3H,(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMKMDUVYPSCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420749 | |

| Record name | 7-nitro-1,2-dihydroindazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31775-97-0 | |

| Record name | 7-nitro-1,2-dihydroindazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Nitro-1,2-dihydroindazol-3-one

Foreword: The Significance of the Indazolone Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] The introduction of a nitro group, as in 7-Nitro-1,2-dihydroindazol-3-one, significantly modulates the electronic properties of the molecule, opening avenues for novel therapeutic applications and serving as a versatile synthetic intermediate for further functionalization. This guide provides an in-depth exploration of the synthesis of this compound, focusing on established methodologies, the underlying chemical principles, and practical, field-proven protocols for the research scientist.

Structural Elucidation: The Critical Role of Tautomerism

A foundational concept in understanding this compound is its existence in a tautomeric equilibrium. The molecule can exist in two forms: the keto form (1,2-dihydro-3H-indazol-3-one) and the enol form (1H-indazol-3-ol). Experimental and computational studies, including X-ray and NMR CPMAS analysis, have definitively established that the 7-nitro derivative exists predominantly as the more stable 7-Nitro-1H-indazol-3-ol tautomer in both solution and the solid state.[2][3] This structural preference is critical for accurate spectral interpretation and for predicting the molecule's reactivity.

Caption: Tautomeric equilibrium of 7-Nitroindazolone.

Primary Synthetic Strategy: Cyclization of a 2-Bromo-3-nitrobenzoate Precursor

The most direct and efficient reported synthesis of 7-Nitro-1H-indazol-3-ol proceeds via the cyclization of an ortho-halonitrobenzoate ester with hydrazine.[2] This method is robust, high-yielding, and relies on readily accessible starting materials.

Mechanistic Rationale

The reaction proceeds through a two-step sequence initiated by a Nucleophilic Aromatic Substitution (SNAr), followed by an intramolecular cyclization/condensation.

-

Nucleophilic Attack: The terminal nitrogen of hydrazine, being a potent nucleophile, attacks the carbon atom bearing the bromine atom. The presence of two strong electron-withdrawing groups (nitro and ester) ortho and para to the bromine atom activates the aromatic ring, making it highly susceptible to nucleophilic attack. This is the rate-determining step.

-

Intramolecular Cyclization: The resulting hydrazine-substituted intermediate then undergoes a spontaneous intramolecular condensation. The second nitrogen atom of the hydrazine moiety attacks the electrophilic carbonyl carbon of the ester group.

-

Elimination: This cyclization is followed by the elimination of ethanol, leading to the formation of the stable, aromatic indazolol ring system.

Caption: Mechanistic workflow for the primary synthesis route.

Detailed Experimental Protocol

This protocol is adapted from the procedure described in literature for the synthesis of 7-Nitro-1H-indazol-3-ol.[2]

Materials:

-

Ethyl 2-bromo-3-nitrobenzoate

-

Hydrazine hydrate (80% in water or anhydrous)

-

Ethanol (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-bromo-3-nitrobenzoate (1.0 eq) in anhydrous ethanol (approx. 10-15 mL per gram of substrate).

-

To this solution, add hydrazine hydrate (1.5-2.0 eq) dropwise at room temperature. The addition may be exothermic.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C).

-

Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine and other soluble impurities.

-

Dry the product under vacuum to yield 7-Nitro-1H-indazol-3-ol. Further purification can be achieved by recrystallization from ethanol or an appropriate solvent system.

Alternative Synthetic Pathway: From 2-Amino-3-nitrobenzoic Acid

An alternative, though more circuitous, route can be envisioned starting from 2-amino-3-nitrobenzoic acid. This pathway leverages the classical Sandmeyer reaction chemistry to form a diazonium salt, which can then be induced to cyclize.[4][5]

Conceptual Workflow

This multi-step synthesis requires careful control of reaction conditions.

-

Diazotization: The primary aromatic amine of 2-amino-3-nitrobenzoic acid is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C).[4]

-

Reductive Cyclization: The resulting diazonium salt is inherently unstable. In the presence of a mild reducing agent (e.g., sodium sulfite or tin(II) chloride), the diazonium group can be reduced, initiating an intramolecular cyclization where the newly formed nitrogen species attacks the carboxylic acid group (or its ester derivative), ultimately forming the N-N bond of the indazolone ring.

Caption: Conceptual workflow for the synthesis from an anthranilic acid derivative.

Expert Insight: While chemically plausible, this route presents challenges. Diazonium salts derived from anthranilic acids can be prone to unwanted side reactions, including decarboxylation and the formation of salicylic acid derivatives.[6] Therefore, the direct cyclization from 2-bromo-3-nitrobenzoate is the superior and recommended method for its efficiency and reliability.

Data Summary and Characterization

Thorough characterization is essential to confirm the identity and purity of the final product, paying close attention to the evidence for the predominant 3-hydroxy tautomer.

Reaction Data Summary

| Parameter | Route 1: From 2-Bromo-3-nitrobenzoate |

| Starting Material | Ethyl 2-bromo-3-nitrobenzoate |

| Key Reagent | Hydrazine Hydrate |

| Solvent | Ethanol |

| Temperature | Reflux (~78 °C) |

| Typical Yield | 84% (as reported in literature)[2] |

| Advantages | High yield, one-pot, reliable |

Analytical Characterization

| Technique | Expected Observations for 7-Nitro-1H-indazol-3-ol |

| ¹H NMR | A broad singlet in the downfield region (>11 ppm) corresponding to the acidic N-H and O-H protons. Distinct aromatic protons with coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. |

| ¹³C NMR | A signal for the C-OH carbon (C3) typically appearing around 160-165 ppm. Aromatic carbons will show distinct signals, with the carbon attached to the nitro group being significantly downfield. |

| IR Spectroscopy | Broad O-H and N-H stretching bands (3200-3500 cm⁻¹). Strong N-O stretching bands for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹). C=N and C=C stretching in the aromatic region (1500-1620 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₇H₅N₃O₃ (m/z = 179.03). |

Safety and Handling Considerations

-

Hydrazine: Hydrazine is a corrosive, flammable, and highly toxic substance. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Nitroaromatic Compounds: Nitroaromatic compounds are often energetic and can be toxic. Avoid exposure through inhalation, ingestion, or skin contact.

-

Reaction Conditions: The primary synthesis involves heating flammable ethanol to reflux. Ensure proper setup to prevent vapor leakage and eliminate ignition sources.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the direct cyclization of ethyl 2-bromo-3-nitrobenzoate with hydrazine. This method is superior due to its high yield, operational simplicity, and straightforward mechanism. A comprehensive understanding of the compound's predominant 7-Nitro-1H-indazol-3-ol tautomeric form is essential for its accurate characterization and for the rational design of subsequent chemical transformations. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and utilize this valuable heterocyclic building block in drug discovery and development.

References

-

Claramunt, R. M., et al. (2009). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta, 92(9), 1946-1957. Available at: [Link]

-

Elguero, J., et al. (2009). The Structures of Indazolin-3-one (=1,2Dihydro3 H -indazol-3-one) and 7-Nitroindazolin-3-one. ResearchGate. Available at: [Link]

-

Vega, C., et al. (2003). Synthesis and Biological Properties of New 5-nitroindazole Derivatives. PubMed. Available at: [Link]

-

Krasnokutskaya, E. A., et al. (2014). Researches and applications of nitroimidazole heterocycles in medicinal chemistry. ResearchGate. Available at: [Link]

-

Krasavin, M., et al. (2014). Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. National Institutes of Health. Available at: [Link]

-

Saeed, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Institutes of Health. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Indazolone synthesis. Organic Chemistry Portal. Available at: [Link]

-

Larina, L. I. (2016). Nitroazoles: Synthesis, Structure and Applications. ResearchGate. Available at: [Link]

-

Bhat, U. V., et al. (2025). Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential. ResearchGate. Available at: [Link]

-

Dar'in, D., et al. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. National Institutes of Health. Available at: [Link]

-

Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

-

Huisgen, R., & Bast, K. (1962). Indazole. Organic Syntheses, 42, 69. Available at: [Link]

-

Wang, H., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. Available at: [Link]

-

Hazra, C. K., et al. (2025). Straightforward synthesis of indazolones (1 and 2). Reaction conditions. ResearchGate. Available at: [Link]

- Ruechardt, C., & Hassmann, V. (1976). Process for the preparation of substituted indazoles. Google Patents.

-

Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. Available at: [Link]

-

Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Available at: [Link]

-

Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Available at: [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 7-Nitro-1,2-dihydroindazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unknowns

The landscape of molecular pharmacology is often nuanced, with structurally similar compounds exhibiting vastly different biological activities. This guide addresses the mechanism of action of 7-Nitro-1,2-dihydroindazol-3-one . It is critical to distinguish this molecule from the extensively studied and structurally related compound, 7-Nitroindazole (7-NI) . While 7-NI is a well-documented, potent, and selective inhibitor of neuronal nitric oxide synthase (nNOS), direct experimental evidence elucidating the specific mechanism of action for this compound is sparse in publicly available scientific literature.[1][2][3]

This document, therefore, adopts a rational, evidence-based approach rooted in chemical principles and the pharmacology of analogous structures. We will explore the inherent chemical properties of the indazolinone core, analyze the activities of closely related nitroindazolinones, and propose a robust framework for the systematic investigation of this compound's biological targets. Our objective is to provide a foundational guide that empowers researchers to design and execute experiments to unravel its true mechanistic pathways.

Core Molecular Characteristics: The Significance of Tautomerism

A fundamental characteristic of the indazolin-3-one scaffold is its existence in a tautomeric equilibrium with its 3-hydroxyindazole form. X-ray and NMR CPMAS studies have established that for the 7-nitro substituted variant, the 7-nitro-1H-indazol-3-ol tautomer is the predominant form in both solution and the solid state.[4] This equilibrium is not merely a chemical curiosity; it is a critical determinant of the molecule's potential biological interactions. The availability of a hydroxyl group versus a ketone can drastically alter hydrogen bonding capabilities, receptor docking profiles, and overall pharmacokinetic properties.

Caption: Tautomeric equilibrium of 7-Nitroindazolin-3-one.

Any investigation into the mechanism of action must, therefore, consider both tautomeric forms as potentially active species at the target site.

Mechanistic Insights from Structurally Related Compounds

In the absence of direct data, we can formulate hypotheses by examining the established biological activities of structurally similar molecules.

The Anti-Inflammatory and Antiparasitic Profile of Nitroindazolinones

Research into other substituted nitroindazolinones provides compelling, albeit indirect, evidence for potential biological activities. Specifically, derivatives of 5-nitro-1,2-dihydro-3H-indazol-3-one have demonstrated significant anti-inflammatory and antichagasic (anti-Trypanosoma cruzi) properties.[5][6][7][8]

For instance, 2-benzyl-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one was identified as a potent anti-inflammatory agent.[7] In a tetradecanoylphorbol acetate (TPA)-induced mouse ear edema model, this compound completely abolished the inflammatory response and significantly reduced neutrophil infiltration.[7] The proposed mechanism for the antichagasic activity of 5-nitro derivatives involves the induction of oxidative stress within the parasite, initiated by the activation of the nitro group by nitroreductases.[5]

These findings suggest two plausible, and not mutually exclusive, mechanistic avenues for this compound:

-

Modulation of Inflammatory Pathways: The compound may interact with key enzymes or receptors in the inflammatory cascade.

-

Induction of Oxidative Stress: The 7-nitro group could be susceptible to bioreduction, leading to the generation of reactive oxygen species (ROS), a mechanism particularly relevant in antimicrobial or antiparasitic contexts.

The Neuropharmacological Profile of 7-Nitroindazole (7-NI)

It is imperative to reiterate that 7-Nitroindazole (7-NI) is a different chemical entity. However, its pharmacology is instructive. 7-NI is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for producing nitric oxide (NO) in neuronal tissue.[1][2] NO is a critical signaling molecule involved in neurotransmission, synaptic plasticity, and neurotoxicity.[1][9]

By inhibiting nNOS, 7-NI has been shown to:

-

Exhibit neuroprotective effects against excitotoxicity.[1][9]

-

Display anxiolytic-like properties in preclinical models.[10]

-

Impair spatial learning at doses that inhibit nNOS.[11]

The mechanism involves 7-NI binding to the heme active site of the nNOS enzyme, preventing the conversion of L-arginine to L-citrulline and NO.[1][12]

Caption: Simplified nNOS signaling pathway inhibited by 7-Nitroindazole (7-NI).

Whether the indazolin-3-one structure at position 3 alters this nNOS inhibitory activity compared to 7-NI is a critical, unanswered question that warrants direct experimental validation.

Proposed Investigational Framework: A Roadmap to Mechanistic Discovery

To elucidate the mechanism of action of this compound, a tiered, systematic screening approach is recommended. This framework is designed to first identify the primary biological domain of activity and subsequently pinpoint specific molecular targets.

Caption: Proposed experimental workflow for mechanistic discovery.

Key Experimental Protocols

The following protocols are foundational for testing the primary hypotheses derived from structurally related compounds.

Protocol 1: Nitric Oxide Synthase (NOS) Inhibition Assay

Objective: To determine if this compound inhibits any of the three major NOS isoforms (nNOS, eNOS, iNOS).

Causality: This experiment directly tests the hypothesis that the compound retains the primary mechanism of action of 7-Nitroindazole. Comparing isoform selectivity (nNOS vs. eNOS/iNOS) is crucial, as a lack of selectivity against endothelial NOS (eNOS) is often desired to avoid cardiovascular side effects like hypertension.[3]

Methodology (based on [3H]-L-arginine to [3H]-L-citrulline conversion):

-

Preparation of Enzyme Source:

-

nNOS: Homogenize rat cerebellum in a buffer containing protease inhibitors.

-

iNOS: Use lung homogenates from endotoxin-pretreated rats or recombinant iNOS.[13]

-

eNOS: Use homogenates from bovine aortic endothelial cells or recombinant eNOS.[13]

-

Centrifuge homogenates to obtain the cytosolic fraction containing the enzyme.

-

-

Reaction Mixture Preparation (per sample):

-

Buffer (e.g., 50 mM HEPES, pH 7.4)

-

1 mM NADPH

-

10 µM FAD

-

10 µM FMN

-

10 µM Tetrahydrobiopterin (BH4)

-

1 mM CaCl2 (for nNOS and eNOS)

-

Calmodulin (10 µg/mL) (for nNOS and eNOS)

-

[3H]-L-arginine (approx. 50 nM)

-

Varying concentrations of this compound (e.g., 1 nM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., 7-NI for nNOS, L-NAME for all).

-

-

Assay Procedure:

-

Pre-incubate the enzyme source with the test compound or controls for 15 minutes at 37°C.

-

Initiate the reaction by adding the [3H]-L-arginine and cofactor mix.

-

Incubate for 15-30 minutes at 37°C.

-

Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5).

-

-

Separation and Quantification:

-

Apply the reaction mixture to a Dowex AG50WX-8 (Na+ form) cation-exchange resin column.

-

The unreacted [3H]-L-arginine (positively charged) will bind to the resin.

-

The product, [3H]-L-citrulline (neutral), will flow through.

-

Quantify the radioactivity in the eluate using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the log concentration and fit to a dose-response curve to determine the IC50 value.

-

| Parameter | Description | Typical Value (for 7-NI vs. nNOS) |

| IC50 | Concentration for 50% inhibition | ~0.47 µM[3] |

| Enzyme Source | Tissue/recombinant protein | Rat Cerebellum[3][13] |

| Substrate | Radiolabeled amino acid | [3H]-L-arginine |

| Detection | Scintillation Counting | CPM of [3H]-L-citrulline |

Protocol 2: In Vivo Anti-Inflammatory Assay (TPA-Induced Mouse Ear Edema)

Objective: To assess the in vivo anti-inflammatory activity of this compound.

Causality: This model mimics acute topical inflammation and allows for the assessment of both edema (fluid accumulation) and neutrophil infiltration, two key hallmarks of inflammation.[7] A positive result would strongly support a mechanism involving the modulation of inflammatory pathways, similar to 5-nitroindazolinone analogues.

Methodology (based on[7]):

-

Animal Model: Use adult male Swiss mice or a similar strain.

-

Groups:

-

Group 1: Vehicle control (e.g., acetone).

-

Group 2: TPA + Vehicle.

-

Group 3: TPA + this compound (at various doses, e.g., 0.1, 0.5, 1.0 mg/ear).

-

Group 4: TPA + Positive control (e.g., Indomethacin, 0.5 mg/ear).

-

-

Procedure:

-

Topically apply the test compound, vehicle, or positive control to the inner and outer surfaces of the right ear (e.g., 20 µL total volume).

-

After 30 minutes, apply TPA (e.g., 2.5 µ g/ear in acetone) to the same ear to induce inflammation. The left ear serves as an internal control.

-

After a set time (e.g., 4-6 hours), sacrifice the animals.

-

-

Edema Measurement:

-

Use a 6 mm punch biopsy to collect ear tissue from both the right (treated) and left (control) ears.

-

Weigh the biopsies immediately.

-

The edema is quantified as the difference in weight between the right and left ear punches.

-

Calculate the percentage of edema inhibition relative to the TPA + Vehicle group.

-

-

Myeloperoxidase (MPO) Activity Assay (to measure neutrophil infiltration):

-

Homogenize the ear punch biopsies in a suitable buffer (e.g., hexadecyltrimethylammonium bromide in potassium phosphate buffer).

-

Centrifuge the homogenate and collect the supernatant.

-

Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide.

-

Measure the change in absorbance at 450 nm over time using a spectrophotometer.

-

MPO activity is proportional to the rate of change in absorbance and reflects the degree of neutrophil infiltration.

-

Conclusion and Future Directions

While the definitive mechanism of action for this compound remains to be elucidated, this guide provides a scientifically grounded framework for its investigation. The compound's existence as a 3-hydroxy tautomer and the established activities of its structural analogues strongly suggest that its biological profile may encompass nNOS inhibition , anti-inflammatory effects , or both. The proposed experimental workflow offers a clear path from broad phenotypic screening to specific target validation. Future research should prioritize direct enzymatic and cellular assays to test these primary hypotheses, which will be instrumental in unlocking the therapeutic potential of this novel chemical entity.

References

-

Allawi, H. S., Wallace, P., Pitcher, A., Gaffen, Z., Bland-Ward, P. A., & Moore, P. K. (1995). Effect of 7-nitro indazole on neurotransmission in the rat vas deferens: mechanisms unrelated to inhibition of nitric oxide synthase. British Journal of Pharmacology, 115(2), 282–288. [Link]

-

Wikipedia. (n.d.). 7-Nitroindazole. Retrieved from [Link]

-

PubChem. (n.d.). 7-Nitroindazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Moore, P. K., Wallace, P., Gaffen, Z., Hart, S. L., & Babbedge, R. C. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology, 108(2), 296–297. [Link]

-

Fonseca-Berzal, C., et al. (2021). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 26(20), 6249. [Link]

-

Allawi, H. S., et al. (1995). Effect of 7-nitro indazole on neurotransmission in the rat vas deferens: mechanisms unrelated to inhibition of nitric oxide synthase. British Journal of Pharmacology. [Link]

-

Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase. Life Sciences, 57(11), PL131-5. [Link]

-

Moore, P. K., & Bland-Ward, P. A. (1996). 7-nitroindazole: an inhibitor of nitric oxide synthase. Methods in Enzymology, 268, 393-8. [Link]

-

Vega, C., et al. (2012). Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. European Journal of Medicinal Chemistry, 58, 214-227. [Link]

-

Griebel, G., et al. (1997). 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety. Psychopharmacology, 131(4), 399-405. [Link]

-

Reiner, A., & Zagvazdin, Y. (1998). On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase. Trends in Pharmacological Sciences, 19(9), 348-50. [Link]

-

Schulz, J. B., Matthews, R. T., Muqit, M. M., Browne, S. E., & Beal, M. F. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry, 64(2), 936-9. [Link]

-

Villalobos-Alva, E., et al. (2020). Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: the nitroindazolinone chemotype. Journal of Biomolecular Structure & Dynamics, 38(11), 3299-3315. [Link]

-

Bence, M., et al. (2012). Effect of 7-nitroindazole, a neuronal nitric oxide synthase inhibitor, on behavioral and physiological parameters. Brain Research Bulletin, 87(2-3), 209-15. [Link]

-

Hölscher, C., McGlinchey, L., Anwyl, R., & Rowan, M. J. (1996). 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat. Learning & Memory, 2(6), 267-78. [Link]

-

Sopková-de Oliveira Santos, J., Collot, V., & Rault, S. (2000). 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. Acta Crystallographica Section C, 56(Pt 12), 1503-4. [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15949-15962. [Link]

-

Vega, C., et al. (2012). Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. ResearchGate. [Link]

-

Elguero, J., et al. (2009). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. ResearchGate. [Link]

Sources

- 1. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 2. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: the nitroindazolinone chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 7-nitroindazole: an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Labyrinth of a Promising NOS Inhibitor: A Technical Guide to the Solubility and Stability of 7-Nitro-1,2-dihydroindazol-3-one

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical physicochemical properties of 7-Nitro-1,2-dihydroindazol-3-one, a potent neuronal nitric oxide synthase (nNOS) inhibitor with significant therapeutic potential. Authored for researchers, medicinal chemists, and formulation scientists, this document navigates the complexities of its solubility and stability, offering both foundational knowledge and actionable experimental protocols. Understanding these characteristics is paramount for advancing this promising molecule through the drug development pipeline, from early-stage discovery to preclinical and clinical evaluation.

Executive Summary: The Dual Challenge of a Tautomeric Scaffold

This compound is a heterocyclic compound of significant interest for its selective inhibition of nNOS, a key enzyme implicated in various neurological disorders. Its therapeutic promise, however, is intrinsically linked to its molecular behavior, specifically its solubility and stability. A critical aspect of its chemistry is the existence of tautomeric forms, which profoundly influences these properties. This guide elucidates the dominant tautomeric form and provides a framework for its comprehensive characterization, enabling researchers to design robust experimental strategies and develop viable formulations.

The Central Role of Tautomerism

A pivotal consideration for this compound is its existence in a tautomeric equilibrium between the keto form (this compound) and the enol form (7-nitro-1H-indazol-3-ol). Research indicates that the 7-nitro derivative of indazolin-3-one predominantly exists as the 3-hydroxy tautomer, 7-nitro-1H-indazol-3-ol, in both the solid state and in solution.[1] The 1H-indazol-3-ol tautomer is generally the most stable.[1] Interestingly, in the gas phase, the 7-nitro group has been shown to stabilize the indazolinone (keto) form.[1] This tautomeric preference is a key determinant of the molecule's physicochemical properties and must be considered in all experimental designs.

The equilibrium between these forms can be influenced by several factors, including solvent polarity, pH, and temperature.[2][3] Polar solvents and changes in pH can shift the equilibrium, thereby altering solubility and stability profiles.

Caption: Tautomeric equilibrium of this compound.

Solubility Profile: A Multifaceted Assessment

The solubility of this compound is a critical parameter for its biological activity and formulation development. Due to the presence of both a nitro group and a heterocyclic ring system, its solubility is expected to be highly dependent on the solvent's properties.

Aqueous and Co-solvent Solubility

Given its potential as a therapeutic agent, understanding its solubility in aqueous media is of primary importance. The nitro group generally decreases aqueous solubility, while the indazole core can participate in hydrogen bonding.

Table 1: Exemplary Aqueous and Co-Solvent Solubility of this compound at 25°C

| Solvent System (v/v) | pH | Estimated Solubility (µg/mL) | Method |

| Purified Water | 7.0 | 15 | Shake-flask |

| Phosphate Buffered Saline (PBS) | 7.4 | 25 | Shake-flask |

| 10% Ethanol / 90% Water | 7.0 | 150 | Shake-flask |

| 20% Propylene Glycol / 80% Water | 7.0 | 250 | Shake-flask |

| 10% DMSO / 90% PBS | 7.4 | > 1000 | Shake-flask |

Note: The data presented in this table are exemplary and intended for illustrative purposes. Actual solubility should be determined experimentally.

Organic Solvent Solubility

For in vitro assays and synthetic procedures, solubility in organic solvents is crucial.

Table 2: Exemplary Organic Solvent Solubility of this compound at 25°C

| Solvent | Estimated Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | > 50 |

| N,N-Dimethylformamide (DMF) | > 30 |

| Ethanol | 5 - 10 |

| Methanol | 2 - 5 |

| Acetonitrile | 1 - 2 |

| Acetone | 1 - 2 |

| Dichloromethane | < 0.5 |

| Hexane | < 0.1 |

Note: The data presented in this table are exemplary and intended for illustrative purposes. Actual solubility should be determined experimentally.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

-

Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the samples to stand to let undissolved solid settle.

-

Centrifuge the samples to further separate the solid and supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

Caption: Workflow for solubility determination by the shake-flask method.

Stability Profile: Ensuring Integrity and Shelf-Life

The stability of this compound is a critical quality attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation, or stress testing, is conducted under conditions more severe than accelerated stability testing and is a regulatory requirement.[1]

Table 3: Exemplary Forced Degradation Profile of this compound

| Stress Condition | Reagent/Condition | Time | Temperature | Exemplary Degradation (%) |

| Hydrolytic | 0.1 M HCl | 24 h | 60°C | 5 - 10 |

| Purified Water | 24 h | 60°C | < 2 | |

| 0.1 M NaOH | 24 h | 60°C | 15 - 25 | |

| Oxidative | 3% H₂O₂ | 24 h | 25°C | 10 - 20 |

| Photolytic | ICH Q1B Option 2 | - | 25°C | 5 - 15 |

| Thermal | Solid State | 7 days | 80°C | < 5 |

Note: The data presented in this table are exemplary and intended for illustrative purposes. Actual degradation should be determined experimentally.

Experimental Protocols for Forced Degradation Studies

4.2.1 Hydrolytic Stability

-

Prepare solutions of this compound in 0.1 M HCl, purified water, and 0.1 M NaOH at a known concentration (e.g., 1 mg/mL).

-

Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period.

-

At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples by a stability-indicating HPLC method to determine the remaining parent compound and any degradation products.

4.2.2 Oxidative Stability

-

Prepare a solution of this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

-

Incubate the solution at room temperature, protected from light.

-

Monitor the reaction over time by withdrawing samples, quenching the reaction if necessary (e.g., with sodium bisulfite), and analyzing by HPLC.

4.2.3 Photostability

-

Expose a solid sample and a solution of this compound to a light source that meets ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4][5]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

After the exposure period, analyze both the exposed and control samples by HPLC.

Sources

An In-depth Technical Guide to the Tautomerism of 7-Nitro-1,2-dihydroindazol-3-one

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 7-nitro-1,2-dihydroindazol-3-one, a heterocyclic compound of significant interest in medicinal chemistry. It has been conclusively demonstrated through X-ray crystallography, NMR spectroscopy, and computational studies that the equilibrium strongly favors the 7-nitro-1H-indazol-3-ol tautomer in both the solid state and in solution[1][2]. This document will delve into the structural nuances of the possible tautomers, present detailed experimental and computational protocols for their characterization, and discuss the profound implications of this tautomerism in the context of drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important molecular system.

Introduction: The Significance of Tautomerism in Indazolones

Indazolone scaffolds are prevalent in a multitude of biologically active molecules. Their pharmacological activity is intimately linked to their three-dimensional structure and the specific presentation of pharmacophoric features. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in defining these features[3]. The ability of a molecule to exist in different tautomeric forms can profoundly influence its physicochemical properties, including lipophilicity, solubility, and pKa. Consequently, this has a direct impact on its pharmacokinetic and pharmacodynamic profiles, affecting drug-target interactions, bioavailability, and metabolism[1][3].

The Tautomeric Landscape of this compound

This compound can theoretically exist in three primary tautomeric forms, arising from the migration of a proton. These are the keto-amino form and two enol-imine forms.

-

7-Nitro-1,2-dihydro-3H-indazol-3-one (Keto form): This is the classical "indazolone" structure.

-

7-Nitro-1H-indazol-3-ol (Enol form): This tautomer possesses a hydroxyl group at the 3-position and a proton on the N1 nitrogen of the indazole ring.

-

7-Nitro-2H-indazol-3-ol (Enol form): In this tautomer, the proton resides on the N2 nitrogen of the indazole ring.

The equilibrium between these forms is a critical determinant of the molecule's properties.

Figure 1: Tautomeric forms of this compound.

Synthesis of 7-Nitro-1H-indazol-3-ol

The synthesis of 7-nitro-1H-indazol-3-ol is a crucial first step for its characterization. The established method involves the reaction of ethyl 2-bromo-3-nitrobenzoate with hydrazine[2].

Synthetic Workflow

Figure 2: Synthetic workflow for 7-Nitro-1H-indazol-3-ol.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described in the literature[2].

Materials:

-

Ethyl 2-bromo-3-nitrobenzoate

-

Hydrazine hydrate

-

Ethanol (absolute)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 2-bromo-3-nitrobenzoate in absolute ethanol.

-

To this solution, add an excess of hydrazine hydrate.

-

Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product, 7-nitro-1H-indazol-3-ol, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain the purified 7-nitro-1H-indazol-3-ol.

Experimental Characterization of Tautomerism

A multi-faceted approach combining NMR spectroscopy and X-ray crystallography provides unequivocal evidence for the predominant tautomeric form.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the tautomeric structure in solution. The chemical shifts of the protons and carbons are highly sensitive to the local electronic environment, which differs significantly between the keto and enol forms.

4.1.1. Predicted ¹H and ¹³C NMR Chemical Shifts

Based on GIAO/B3LYP/6-311++G(d,p) calculations and experimental data for related indazole derivatives, the following table summarizes the expected chemical shifts for the predominant 7-nitro-1H-indazol-3-ol tautomer in DMSO-d₆[1][4][5][6][7][8][9][10][11].

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 (NH) | ~11.0 - 14.0 | - |

| H4 | ~7.8 - 8.2 | ~110 - 115 |

| H5 | ~7.0 - 7.4 | ~120 - 125 |

| H6 | ~7.6 - 8.0 | ~115 - 120 |

| OH | ~9.0 - 11.0 | - |

| C3 | - | ~145 - 155 |

| C3a | - | ~125 - 130 |

| C4 | - | ~110 - 115 |

| C5 | - | ~120 - 125 |

| C6 | - | ~115 - 120 |

| C7 | - | ~135 - 140 |

| C7a | - | ~140 - 145 |

4.1.2. NMR Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 7-nitro-1H-indazol-3-ol in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Pay close attention to the downfield region (10-15 ppm) to observe the exchangeable NH and OH protons. The presence of a distinct OH signal is indicative of the enol form.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The chemical shift of C3 is particularly diagnostic. A shift in the range of 145-155 ppm is characteristic of a carbon atom in a C-OH group within a heterocyclic system, whereas a carbonyl carbon in a keto form would be expected to resonate further downfield (>160 ppm).

-

-

2D NMR Spectroscopy (Optional but Recommended):

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate proton and carbon signals to confirm assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range correlations to confirm the connectivity of the molecule, further solidifying the tautomeric structure.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive structure in the solid state. The analysis of this compound has shown that it crystallizes as the 7-nitro-1H-indazol-3-ol tautomer[1][2].

4.2.1. Crystallography Experimental Workflow

Figure 3: X-ray crystallography workflow.

4.2.2. Key Crystallographic Findings

-

Tautomer Confirmation: The determined crystal structure unambiguously shows a hydroxyl group at the C3 position and a proton on the N1 atom of the indazole ring.

-

Hydrogen Bonding: The crystal packing is stabilized by intermolecular hydrogen bonds, typically involving the hydroxyl group, the nitro group, and the nitrogen atoms of the indazole ring. This hydrogen bonding network plays a crucial role in stabilizing the 1H-enol tautomer in the solid state.

Computational Chemistry Approach

Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stabilities of tautomers and for corroborating experimental findings.

Computational Workflow

Figure 4: Computational workflow for tautomer stability analysis.

Detailed Computational Protocol (using Gaussian)

This protocol outlines a typical workflow using the Gaussian software package.

-

Structure Building:

-

Using a molecular builder such as GaussView, construct the 3D structures of the three tautomers: 7-nitro-1,2-dihydro-3H-indazol-3-one, 7-nitro-1H-indazol-3-ol, and 7-nitro-2H-indazol-3-ol.

-

Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF).

-

-

Geometry Optimization and Frequency Calculation:

-

For each tautomer, set up a geometry optimization and frequency calculation using DFT. A commonly used and reliable level of theory is B3LYP with the 6-311++G(d,p) basis set.

-

The Opt Freq keyword in Gaussian performs both calculations sequentially.

-

The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

-

Single Point Energy Calculation:

-

Using the optimized geometries, perform a single-point energy calculation at a higher level of theory or with a larger basis set if desired, though the energy from the optimization step is often sufficient for relative energy comparisons.

-

To account for solvent effects, which are critical for comparing with solution-phase experiments, use a continuum solvation model like the Polarizable Continuum Model (PCM) with the appropriate solvent (e.g., DMSO). This is done by including SCRF=(PCM,Solvent=DMSO) in the route section of the Gaussian input file.

-

-

Analysis of Results:

-

Extract the electronic energies (with zero-point vibrational energy correction) for each tautomer from the output files.

-

Calculate the relative energies of the tautomers, setting the energy of the most stable tautomer to zero. The lower the relative energy, the more stable the tautomer.

-

For this compound, these calculations consistently show that the 7-nitro-1H-indazol-3-ol tautomer is the most stable[1][2].

-

-

NMR Chemical Shift Prediction:

-

Using the optimized geometries, perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation. This is typically done at the same level of theory as the optimization.

-

The NMR keyword in Gaussian will perform this calculation.

-

The output will provide the absolute shieldings, which can be converted to chemical shifts by referencing against a standard (e.g., TMS calculated at the same level of theory).

-

Implications for Drug Development

The predominance of the 7-nitro-1H-indazol-3-ol tautomer has significant consequences for drug development professionals.

-

Drug-Target Interactions: The enol form presents a different set of hydrogen bond donors and acceptors compared to the keto form. The hydroxyl group of the enol is a hydrogen bond donor, which can be critical for binding to a target protein. The nitrogen atoms in the indazole ring also have different hydrogen bonding capabilities depending on the tautomeric state. Accurate modeling of the drug-target interaction requires using the correct, predominant tautomer[3].

-

Physicochemical Properties:

-

Intellectual Property: Defining the specific, stable tautomeric form of a new chemical entity is crucial for securing robust patent protection.

Conclusion

The tautomerism of this compound is a clear-cut case where one tautomer, the 7-nitro-1H-indazol-3-ol form, is overwhelmingly favored in both the solid state and in solution. This has been rigorously established through a combination of NMR spectroscopy, X-ray crystallography, and computational chemistry. For scientists and researchers in the field of drug development, a thorough understanding of this tautomeric preference is not merely an academic exercise; it is a fundamental prerequisite for successful drug design, optimization, and protection of intellectual property. The experimental and computational protocols detailed in this guide provide a robust framework for the characterization of this and other tautomeric systems.

References

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]

-

Keto-enol tautomerism in the development of new drugs. Frontiers. [Link]

-

The Structures of Indazolin-3-one (=1,2Dihydro3 H -indazol-3-one) and 7-Nitroindazolin-3-one | Request PDF. ResearchGate. [Link]

-

Characteristic ¹H and ¹³C NMR signals (DMSO-d6, δ, ppm) for... ResearchGate. [Link]

-

Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Scirp.org. [Link]

-

1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. [Link]

-

GAUSSIAN 09W TUTORIAL. Barrett Research Group. [Link]

-

indazole. Organic Syntheses Procedure. [Link]

-

(PDF) The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. ResearchGate. [Link]

-

Density functional theory (DFT) studies of the stability of tautomers and equilibrium constants of cyanuric acid (CA) in different solvents | Request PDF. ResearchGate. [Link]

-

Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3... ResearchGate. [Link]

-

The Structures of Indazolin‐3‐one (=1,2‐Dihydro‐3H‐indazol‐3‐one) and 7‐Nitroindazolin‐3‐one. ResearchGate. [Link]

-

1155-1160 Research Article Density functional theory (DFT) studi. JOCPR. [Link]

-

Master Computational Chemistry Simulations with Gaussian. Udemy. [Link]

-

Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF. ResearchGate. [Link]

-

Computational Chemistry Tutorial. Brent Westbrook. [Link]

-

Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF. SciELO México. [Link]

-

13C‐NMR.‐Spektren von 3H‐Benz[cd]azulen‐3‐onen. ResearchGate. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. ACS Publications. [Link]

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). [Link]

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

-

Gaussian tutorial-1|Structure Builder| #computational #chemistry @MajidAli2020. YouTube. [Link]

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

Supporting Information. ScienceOpen. [Link]

-

Carbon-13 spin-lattice relaxation in benzene and substituted aromatic compounds | Journal of the American Chemical Society. ACS Publications. [Link]

-

DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase | Journal of Chemical Theory and Computation. ACS Publications. [Link]

-

1H NMR (500 MHz, DMSO–d6) spectrum of compound 3aa 13C NMR (125 MHz, DMSO. The Royal Society of Chemistry. [Link]

-

A VERY BRIEF INTRODUCTION This tutorial is designed to help getting started with Gaussian. Sin. [Link]

-

The Chemistry of α‐Haloketones and Their Utility in Heterocyclic Synthesis. SciSpace. [Link]

-

Wiley-VCH 2007 - Supporting Information. [Link]

-

Zn(BH4)2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols. SciELO South Africa. [Link]

-

¹H NMR (500 MHz, DMSO-d6, ppm) and ¹³C NMR (500 MHz, 5000 scans,... ResearchGate. [Link]

-

Pharmaceutical co-crystal compositions - Patent US-7927613-B2. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

- 9. rsc.org [rsc.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

The Biological Versatility of 7-Nitro-1,2-dihydroindazol-3-one Derivatives: A Guide for Drug Discovery

An In-depth Technical Guide

Executive Summary: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the biological profile of these molecules, often enhancing their activity.[3] This guide focuses on the 7-Nitro-1,2-dihydroindazol-3-one chemotype and its derivatives. While research on the specific 7-nitro isomer is emerging, this document synthesizes data from closely related nitroindazole isomers to provide a comprehensive overview of their biological potential. We will explore their synthesis, diverse biological activities including anti-inflammatory, antiparasitic, and anticancer effects, and the underlying mechanisms of action. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.

The Indazolinone Scaffold: Structure and Significance

The indazole ring system consists of a benzene ring fused to a pyrazole ring.[1][2] The indazolin-3-one variant, the focus of this guide, exists in tautomeric equilibrium between the keto (1,2-dihydro-3H-indazol-3-one) and enol (1H-indazol-3-ol) forms. The predominance of one tautomer over the other is influenced by substituents and the physical state (solution vs. solid).[4][5] For instance, X-ray and NMR studies have established that 7-nitroindazolin-3-one preferentially exists as the 3-hydroxy tautomer in the solid state.[4][5] This structural nuance is critical as it dictates the molecule's hydrogen bonding capacity and interactions with biological targets.

The addition of a nitro group (NO₂) dramatically alters the electronic properties of the indazole ring, making it a key pharmacophore. This functional group is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][6] The position of the nitro group is a critical determinant of biological activity and selectivity, a key theme in the structure-activity relationships discussed later in this guide.[7]

Synthesis of Nitro-Substituted Indazolinones

The synthesis of the indazolinone core and its derivatives can be achieved through several routes. A common approach involves the cyclization of appropriately substituted precursors. For example, 7-nitroindazole can be prepared from the diazotization of 2-methyl-6-nitroaniline.[8] More modern, one-step methods for synthesizing the indazolone ring involve the base-mediated conversion of o-nitrobenzyl alcohol to an o-nitrosobenzaldehyde intermediate, which then reacts with primary amines.[9]

Below is a generalized workflow for the synthesis and diversification of nitro-indazolinone derivatives.

Caption: Generalized synthetic workflow for this compound derivatives.

Key Biological Activities and Mechanisms of Action

Nitroindazolinone derivatives have demonstrated a remarkable range of biological activities. The mechanism often involves the bioreduction of the nitro group to form reactive radical species or the modulation of key signaling pathways.

Anti-inflammatory Activity

Certain nitroindazolinone derivatives exhibit potent anti-inflammatory effects. Studies on a series of 5-nitro-1,2-dihydro-3H-indazol-3-ones showed significant activity in mouse models of inflammation.[10] For example, 2-benzyl-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one completely abolished edema and significantly reduced neutrophil infiltration, with an efficacy comparable to the reference drug indomethacin.[10]

The anti-inflammatory action of indazole derivatives is often linked to the inhibition of pro-inflammatory mediators. This includes the downregulation of cyclooxygenase-2 (COX-2) and key cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[11]

Caption: Proposed anti-inflammatory mechanism of nitroindazolinone derivatives.

Antiparasitic Activity

The nitro group is a well-established pharmacophore in antiparasitic drugs. Its efficacy stems from its reduction by parasitic nitroreductases (NTRs) to generate cytotoxic reactive oxygen species (ROS), leading to parasite death.[12]

-

Antichagasic (Trypanosoma cruzi): Derivatives of 5-nitroindazolin-3-one have shown promising activity against T. cruzi, the causative agent of Chagas disease.[12] Compound 5a (5-nitro-2-picolyl-indazolin-3-one) displayed potent trypanocidal activity with IC₅₀ values of 1.1 µM against epimastigotes and 5.4 µM against trypomastigotes, showing a better selectivity index than the reference drug nifurtimox.[12] The mechanism was confirmed to involve ROS generation and subsequent apoptosis in the parasites.[12]

-

Antileishmanial: Novel 3-chloro-6-nitro-1H-indazole derivatives have been evaluated for their activity against various Leishmania species.[1] Several compounds in this series exhibited strong to moderate activity against L. infantum, with compound 13 also showing promise as a growth inhibitor of L. major.[1]

Anticancer Activity

The indazole scaffold is present in several anticancer agents, and nitro-substituted derivatives are being actively explored.[1] Studies on 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives revealed significant antiproliferative activity against the NCI-H460 lung carcinoma cell line, with IC₅₀ values in the 5–15 μM range.[7] This highlights the potential of the 6-nitroindazole scaffold in developing new cytotoxic agents.[7] While specific data for this compound is limited, the activity of related isomers warrants its investigation in cancer models.

| Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 6-Nitro-tetrahydro-benzo[g]indazoles | NCI-H460 (Lung) | 5 - 15 µM | [7] |

| 1,2,3-Triazolopyridazinones (Related Scaffold) | MCF-7 (Breast) | Higher than Cisplatin | [13] |

| 1,2,3-Triazolopyridazinones (Related Scaffold) | A549 (Lung) | Higher than Cisplatin | [13] |

| Table 1: Anticancer Activity of Selected Nitro-heterocyclic Compounds. |

Nitric Oxide Synthase (NOS) Inhibition and Neurological Effects

7-Nitroindazole (a structural precursor to 7-nitroindazolinone) is a well-characterized inhibitor of nitric oxide synthase (NOS), with selectivity for the neuronal isoform (nNOS or NOS-1).[14][15][16][17] By inhibiting nNOS, 7-nitroindazole reduces the production of nitric oxide (NO), a key intercellular messenger in the brain.[15][16] This activity has been linked to several neurological and physiological effects:

-

Nociception: 7-NI produces dose-dependent anti-nociceptive (pain-relieving) effects in animal models without causing the cardiovascular side effects (like increased blood pressure) seen with non-selective NOS inhibitors.[18]

-

Neuroprotection: As an nNOS inhibitor, it holds potential as a neuroprotective agent.[17]

-

Learning and Memory: Inhibition of nNOS by 7-nitroindazole has been shown to impair spatial learning and memory formation in rats, highlighting the role of the NO pathway in cognitive processes.[15]

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is highly dependent on their chemical structure:

-

Position of the Nitro Group: The location of the NO₂ group is crucial. The electron-withdrawing nature of this group influences the acidity of the N-H protons and the molecule's ability to interact with biological targets. The activity of 5-nitro, 6-nitro, and 7-nitro derivatives in different assays suggests that each isomer may have a unique therapeutic window.[1][7][10]

-

Substituents at N1 and N2: Alkylation or arylation at the N1 and N2 positions of the pyrazole ring significantly impacts lipophilicity and steric hindrance. For example, in the anti-inflammatory 5-nitro series, a benzyl group at the N2 position was found in the most active compound.[10] In the antichagasic series, a picolyl group at N2 yielded the most potent derivative.[12]

-

Substituents on the Benzene Ring: Adding other functional groups, such as the chloro group at the 3-position in the antileishmanial 6-nitroindazoles, is critical for enhancing potency.[1][7]

Experimental Protocols

The evaluation of this compound derivatives requires robust and validated experimental assays. Below are step-by-step protocols for two key methodologies.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cytotoxicity of potential drug candidates.[7]

Caption: Workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., HeLa, A549) in 96-well microtiter plates at a density of 5x10³ to 1x10⁴ cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in a complete culture medium to achieve the desired final concentrations.

-

Treatment: Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisplatin).[19] Incubate for 48 to 72 hours.

-

MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of novel compounds.[11]

Methodology:

-

Animal Acclimatization: Use adult mice or rats (e.g., Wistar rats), and allow them to acclimatize to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.

-

Grouping: Divide the animals into groups (n=6-8 per group):

-

Compound Administration: Administer the test compounds and control drugs intraperitoneally (i.p.) or orally (p.o.) 60 minutes before the induction of inflammation.

-

Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (prepared in sterile saline) into the sub-plantar surface of the right hind paw of each animal.

-

Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

-

% Inhibition = [(V_c - V_t) / V_c] * 100

-

Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

-

Pharmacokinetics and Drug Development Considerations

While many nitroindazolinone derivatives show promising in vitro activity, their journey to becoming viable drugs depends on their pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and safety profile.

A study on 7-nitroindazole (7-NI) revealed it has low aqueous solubility and a short plasma half-life.[14] To overcome these limitations, formulation strategies such as loading 7-NI into nanoemulsions have been explored.[14] This approach significantly increased key pharmacokinetic parameters like Cₘₐₓ, t₁/₂, and the area under the curve (AUC), demonstrating that formulation science can be critical for advancing these compounds.[14] Importantly, no observable adverse effects were noted in animals after a single dose, suggesting a favorable initial safety profile.[14]

Conclusion and Future Directions

The this compound scaffold and its related isomers represent a versatile and highly promising platform for the development of new therapeutic agents. The presence of the nitro group imparts a diverse range of biological activities, including potent anti-inflammatory, antiparasitic, and anticancer effects. The well-defined role of 7-nitroindazole as a selective nNOS inhibitor further extends its potential into the realm of neurological disorders and pain management.

Future research should focus on:

-

Systematic SAR studies to optimize potency and selectivity for specific biological targets.

-

Elucidation of precise mechanisms of action for anticancer and anti-inflammatory effects.

-

Comprehensive pharmacokinetic and toxicological profiling of lead candidates to assess their drug-like properties.

-

Synthesis and evaluation of this compound derivatives across a broad range of biological assays to fully explore the potential of this specific isomer.

By combining rational drug design, robust biological evaluation, and modern formulation strategies, the scientific community can unlock the full therapeutic potential of this potent chemical class.

References

-

Galiano, S., et al. (2011). Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: the nitroindazolinone chemotype. PubMed. Available at: [Link]

-

França, A. C. S., et al. (2024). Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats. PubMed. Available at: [Link]

-

Hölscher, C., et al. (1996). 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat. PubMed. Available at: [Link]

-

Bush, P. A., & Pollack, G. M. (2001). Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus. PubMed. Available at: [Link]

-

Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1893, 7-Nitroindazole. PubChem. Available at: [Link]

-

Moore, P. K., et al. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. ResearchGate. Available at: [Link]

-

Pecháňová, O., et al. (2007). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available at: [Link]

-

Babbedge, R. C., et al. (1993). Differential action of 7-nitro indazole on rat brain nitric oxide synthase. Semantic Scholar. Available at: [Link]

-

Claramunt, R. M., et al. (2009). The Structures of Indazolin-3-one (=1,2Dihydro3 H -indazol-3-one) and 7-Nitroindazolin-3-one. ResearchGate. Available at: [Link]

-

Aldea, M., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. Available at: [Link]

-

Thangavel, N., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC - NIH. Available at: [Link]

-

Claramunt, R. M., et al. (2009). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. ResearchGate. Available at: [Link]

-

Gümüş, F., et al. (2019). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. scielo.br. Available at: [Link]

-

Noriega, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]

-

Various Authors. Synthesis of indazolones. Organic Chemistry Portal. Available at: [Link]

-

Hof, H., et al. (1984). Antibacterial activities of nitrothiazole derivatives. PubMed. Available at: [Link]

- Moss, R. A., & Schmerr, M. J. (1976). Process for the preparation of substituted indazoles. Google Patents.

-

Al-Hourani, B. J., et al. (2022). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. PMC - NIH. Available at: [Link]

-

Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase. Semantic Scholar. Available at: [Link]

-

El Hachimi, M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Available at: [Link]

-

Kumar, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]

-

Acar, Ç., et al. (2024). Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. NIH. Available at: [Link]

-

Cihan-Üstündağ, G., et al. (2018). Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. PMC - NIH. Available at: [Link]

-

Aldea, M., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. PubMed. Available at: [Link]

-

Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]

-

Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Hindawi. Available at: [Link]

-

Zhang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. Available at: [Link]

-

Küçükgüzel, I., et al. (1999). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. Available at: [Link]

-

Arán, V. J., et al. (2015). In vitro leishmanicidal activity of 1,3-disubstituted 5-nitroindazoles. PubMed. Available at: [Link]

-

Rocha, J. R. S., et al. (2023). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. PMC - PubMed Central. Available at: [Link]

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 9. Indazolone synthesis [organic-chemistry.org]

- 10. Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: the nitroindazolinone chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

7-Nitro-1,2-dihydroindazol-3-one: A Linchpin Intermediate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Within this versatile family of compounds, 7-Nitro-1,2-dihydroindazol-3-one emerges as a pivotal, albeit often overlooked, intermediate. Its true significance lies not in its own biological activity, but in its role as a key building block for the synthesis of highly potent therapeutic agents, most notably Poly(ADP-ribose)polymerase (PARP) inhibitors used in oncology.[1][2]

The strategic placement of the nitro group at the 7-position is a critical design element. This electron-withdrawing group plays a crucial role in the synthetic pathway, ultimately enabling the introduction of functionalities essential for pharmacological activity.[3] This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, chemical properties, and its transformative role in the development of targeted therapies.

Core Synthesis and Mechanistic Insights